molecular formula C25H19ClN2O2S B2802729 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone CAS No. 339277-75-7

2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone

Cat. No.: B2802729
CAS No.: 339277-75-7
M. Wt: 446.95
InChI Key: MIOCETMZXKIKDO-UHFFFAOYSA-N
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Description

2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfones, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the reaction of 4,5-diphenyl-1-(2-propynyl)-1H-imidazole with chlorobenzyl chloride in the presence of a suitable base, such as triethylamine, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone can undergo various chemical reactions, including:

  • Oxidation: : The sulfone group can be further oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs.

Medicine

The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its properties are exploited to create new products with enhanced performance.

Mechanism of Action

The mechanism by which 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone exerts its effects involves its interaction with specific molecular targets. The sulfone group plays a crucial role in binding to these targets, leading to various biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfide

  • 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide

Uniqueness

2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone is unique due to its specific structural features, such as the presence of the sulfone group and the 2-propynyl moiety

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O2S/c1-2-17-28-24(20-13-7-4-8-14-20)23(19-11-5-3-6-12-19)27-25(28)31(29,30)18-21-15-9-10-16-22(21)26/h1,3-16H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOCETMZXKIKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=C(N=C1S(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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